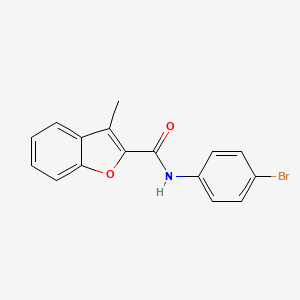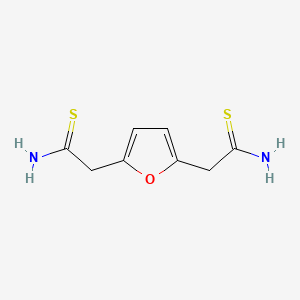
2,2'-(2,5-furandiyl)diethanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-(2,5-furandiyl)diethanethioamide, also known as FEDA, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. FEDA belongs to the class of furan-based compounds and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2,2'-(2,5-furandiyl)diethanethioamide is not fully understood. However, it has been proposed that 2,2'-(2,5-furandiyl)diethanethioamide exerts its anti-inflammatory and antioxidant effects by inhibiting the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and oxidative stress. 2,2'-(2,5-furandiyl)diethanethioamide may also exert its anticancer effects by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects:
2,2'-(2,5-furandiyl)diethanethioamide has been shown to have several biochemical and physiological effects. In one study, 2,2'-(2,5-furandiyl)diethanethioamide was found to decrease the levels of reactive oxygen species and lipid peroxidation in cells exposed to oxidative stress. 2,2'-(2,5-furandiyl)diethanethioamide was also found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 2,2'-(2,5-furandiyl)diethanethioamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis in these cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,2'-(2,5-furandiyl)diethanethioamide in lab experiments is its low toxicity. 2,2'-(2,5-furandiyl)diethanethioamide has been shown to have low cytotoxicity in various cell lines, making it a safe compound to use in cell-based assays. Additionally, 2,2'-(2,5-furandiyl)diethanethioamide is relatively easy to synthesize using simple chemical reactions. However, one limitation of using 2,2'-(2,5-furandiyl)diethanethioamide in lab experiments is its poor solubility in water. This may limit its use in certain assays that require water-soluble compounds.
Zukünftige Richtungen
For the study of 2,2'-(2,5-furandiyl)diethanethioamide include investigating its potential therapeutic applications in animal models and developing 2,2'-(2,5-furandiyl)diethanethioamide derivatives with improved solubility and bioavailability.
Synthesemethoden
2,2'-(2,5-furandiyl)diethanethioamide can be synthesized using various methods, including the reaction of 2,5-furandicarboxylic acid with ethylenediamine and thionyl chloride. The reaction mixture is then refluxed in ethanol to obtain 2,2'-(2,5-furandiyl)diethanethioamide as a yellow powder. Another method involves the reaction of 2,5-furandicarboxylic acid with ethylenediamine in the presence of triphenylphosphine and diethyl azodicarboxylate. The reaction mixture is then refluxed in ethanol to obtain 2,2'-(2,5-furandiyl)diethanethioamide as a white powder.
Wissenschaftliche Forschungsanwendungen
2,2'-(2,5-furandiyl)diethanethioamide has been studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. In one study, 2,2'-(2,5-furandiyl)diethanethioamide was found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in lipopolysaccharide-stimulated macrophages. 2,2'-(2,5-furandiyl)diethanethioamide was also found to possess antioxidant properties by scavenging free radicals and protecting cells from oxidative damage. Additionally, 2,2'-(2,5-furandiyl)diethanethioamide has been shown to have anticancer properties by inducing apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-[5-(2-amino-2-sulfanylideneethyl)furan-2-yl]ethanethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS2/c9-7(12)3-5-1-2-6(11-5)4-8(10)13/h1-2H,3-4H2,(H2,9,12)(H2,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFBHOSYCHCDOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)CC(=S)N)CC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Furan-2,5-diyldiethanethioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

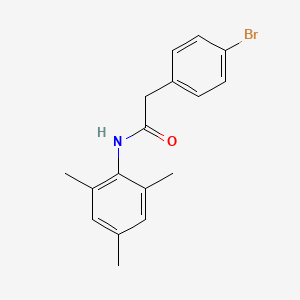
![methyl 5'-[(ethoxycarbonyl)amino]-2,3'-bithiophene-4'-carboxylate](/img/structure/B5705465.png)
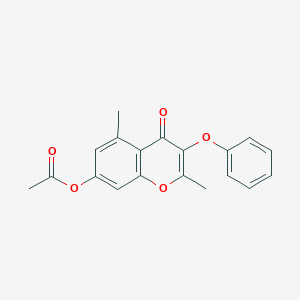
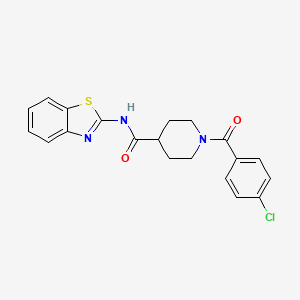
![N-cyclopentyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5705485.png)

amino]methyl}-6-methoxyphenol](/img/structure/B5705504.png)
![3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5705507.png)
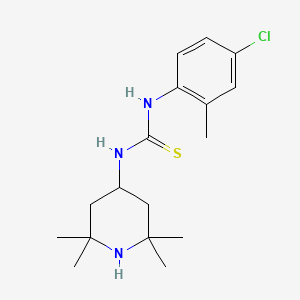
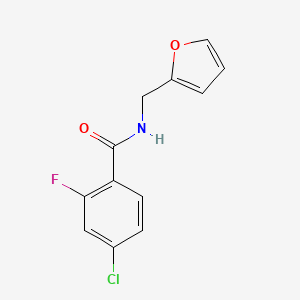
![4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5705552.png)
![1-{3-[(4-chlorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5705555.png)

